molecular formula C43H63FeNP2 B8817907 cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

Katalognummer: B8817907
Molekulargewicht: 711.8 g/mol
InChI-Schlüssel: ZCLAIXUMNAWCKI-VROLVAQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound This compound is notable for its unique structure, which includes iron coordinated with cyclopentadienyl and phosphanyl ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:

    Formation of the Cyclopentadienyl Ligand: The cyclopentadienyl ligand is prepared by deprotonating cyclopentadiene using a strong base such as sodium hydride.

    Coordination to Iron: The cyclopentadienyl anion is then reacted with an iron(II) salt, such as iron(II) chloride, to form the iron-cyclopentadienyl complex.

    Introduction of Phosphanyl Ligands: The dicyclohexylphosphanyl ligands are introduced through a ligand exchange reaction, where the iron-cyclopentadienyl complex is treated with dicyclohexylphosphanyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, reducing the iron center to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using phosphine ligands and appropriate bases.

Major Products

    Oxidation: Oxidized iron complexes with higher oxidation states.

    Reduction: Reduced iron complexes with lower oxidation states.

    Substitution: New complexes with different ligands coordinated to the iron center.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Materials Science: It is studied for its potential in creating new materials with unique electronic and magnetic properties.

Biology and Medicine

    Drug Development: Research is ongoing to explore its potential as a drug delivery agent due to its ability to coordinate with various ligands.

    Biological Probes: It is used in the development of probes for studying biological systems.

Industry

    Chemical Manufacturing: The compound is used in the synthesis of fine chemicals and pharmaceuticals.

    Electronics: Its unique properties make it a candidate for use in electronic devices and sensors.

Wirkmechanismus

The compound exerts its effects through coordination chemistry, where the iron center interacts with various ligands. The molecular targets include substrates in catalytic reactions, where the iron center facilitates the transformation of the substrate. The pathways involved include electron transfer and ligand exchange processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands: These compounds have similar structures but different phosphanyl ligands, affecting their reactivity and applications.

    Other transition metal cyclopentadienyl complexes: Compounds with metals such as ruthenium or cobalt coordinated with cyclopentadienyl ligands.

Uniqueness

    Ligand Structure: The specific combination of cyclopentadienyl and dicyclohexylphosphanyl ligands gives this compound unique reactivity and stability.

Eigenschaften

Molekularformel

C43H63FeNP2

Molekulargewicht

711.8 g/mol

IUPAC-Name

cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

InChI

InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1

InChI-Schlüssel

ZCLAIXUMNAWCKI-VROLVAQFSA-N

Isomerische SMILES

CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2]

Kanonische SMILES

CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.